molecular formula C28H27NO3 B5065249 N-[4-(benzyloxy)-3-methoxybenzyl]-4-methoxy-3-biphenylamine

N-[4-(benzyloxy)-3-methoxybenzyl]-4-methoxy-3-biphenylamine

Cat. No. B5065249
M. Wt: 425.5 g/mol
InChI Key: KKIMKSWBMGMUAB-UHFFFAOYSA-N
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Description

The compound “N-[4-(benzyloxy)-3-methoxybenzyl]-4-methoxy-3-biphenylamine” is likely an organic compound containing a biphenyl group (two benzene rings connected by a single bond), a benzyloxy group (a benzene ring connected to an oxygen atom), and a methoxy group (an oxygen atom connected to a methyl group). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable biphenylamine with a benzyloxy-methoxybenzyl halide in the presence of a base. This is a type of nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the biphenyl and benzyloxy groups), ether linkages (from the methoxy and benzyloxy groups), and an amine group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution on the benzene rings, nucleophilic substitution at the methoxy groups, or reactions involving the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of aromatic rings would likely make it relatively stable and flat, the ether and amine groups could allow for hydrogen bonding, and the compound as a whole is likely to be relatively non-polar .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound, such as its use in organic synthesis, materials science, or medicinal chemistry. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

2-methoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO3/c1-30-26-16-14-24(23-11-7-4-8-12-23)18-25(26)29-19-22-13-15-27(28(17-22)31-2)32-20-21-9-5-3-6-10-21/h3-18,29H,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIMKSWBMGMUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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